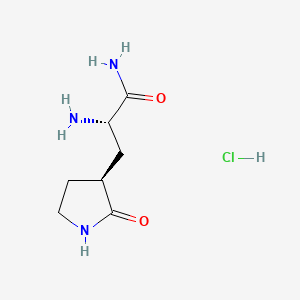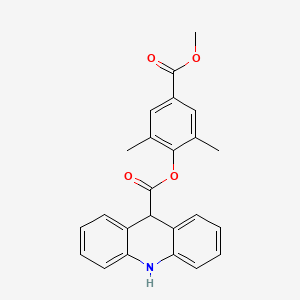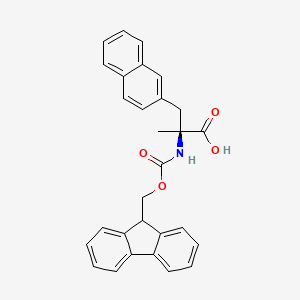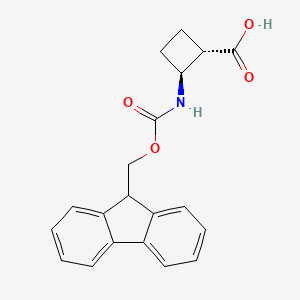![molecular formula C5H7BF2N2O2 B8228889 [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid](/img/structure/B8228889.png)
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid: is a chemical compound with the molecular formula C5H7BF2N2O2 It is characterized by the presence of a pyrazole ring substituted with a difluoromethyl group, a methyl group, and a boronic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid typically involves multiple steps. One common method starts with the preparation of 1-(3-bromo-1H-pyrazol-1-yl)ethan-1-one, which undergoes difluoromethylation to introduce the difluoromethyl group . The resulting intermediate is then subjected to boronation to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, reaction time, and the use of appropriate catalysts and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the desired quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The difluoromethyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the boronic acid group can yield boronic esters, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Applications De Recherche Scientifique
Chemistry
In chemistry, [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions, which are widely used in organic synthesis .
Biology and Medicine
Its unique structure allows it to interact with specific biological targets, making it a candidate for drug discovery and development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals, particularly fungicides. It acts as an intermediate in the synthesis of compounds that inhibit succinate dehydrogenase, an enzyme involved in fungal respiration .
Mécanisme D'action
The mechanism of action of [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid involves its interaction with specific molecular targets. In the case of its use in fungicides, the compound inhibits succinate dehydrogenase, disrupting the mitochondrial respiration chain in fungi. This leads to the inhibition of fungal growth and proliferation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [3-(Difluoromethyl)-1-methyl-pyrazol-4-yl]boronic acid include:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Another pyrazole derivative with similar structural features.
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide: A compound used in the synthesis of fungicides.
Uniqueness
What sets this compound apart is its boronic acid group, which provides unique reactivity and makes it a valuable reagent in cross-coupling reactions. Additionally, its difluoromethyl group enhances its stability and biological activity, making it a versatile compound in various applications .
Propriétés
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BF2N2O2/c1-10-2-3(6(11)12)4(9-10)5(7)8/h2,5,11-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLANCYNWWFHCAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(N=C1C(F)F)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BF2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5S)-3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B8228825.png)

![Methyl [2,2'-bipyridine]-5-carboxylate](/img/structure/B8228845.png)


![Methyl 1-vinyl-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B8228871.png)
![4-(4-chloro-6-methoxy-9H-pyrimido[4,5-b]indol-7-yl)-3,5-dimethyl-isoxazole](/img/structure/B8228877.png)

![Methyl 4-formylbicyclo[2.1.1]hexane-1-carboxylate](/img/structure/B8228894.png)
![Methyl 1-methylpyrrolo[2,3-b]pyridine-6-carboxylate](/img/structure/B8228908.png)
![4-Methyl-7-oxo-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B8228911.png)

![6,7-dihydro-5H-pyrrolo[3,4-b]pyridine-3-carbonitrile;hydrochloride](/img/structure/B8228922.png)
